Acétate de sodium

Vue d'ensemble

Description

Synthesis Analysis

Sodium acetate is prepared by reacting sodium hydroxide or sodium carbonate with acetic acid in aqueous solution. The solution is evaporated to obtain hydrated crystals of sodium acetate . In a study, Sodium [1-13C]- or [2-13C]acetate was infused, and plasma free cholesterol was analyzed by gas chromatography-mass spectrometry .Molecular Structure Analysis

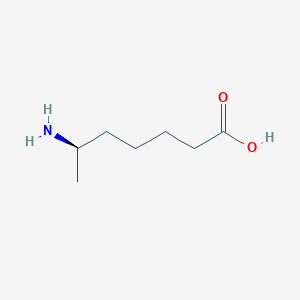

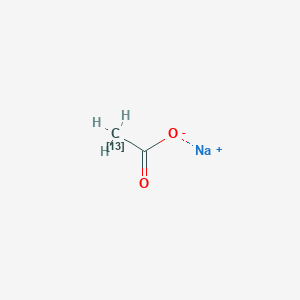

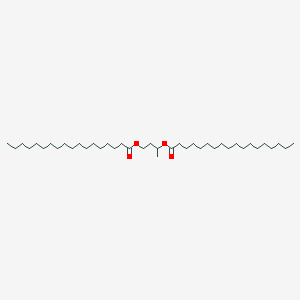

The molecular formula of Sodium (2-13C) acetate is C2H3NaO2 . The InChI is 1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; . The Canonical SMILES is CC(=O)[O-].[Na+] and the Isomeric SMILES is [13CH3]C(=O)[O-].[Na+] .Physical and Chemical Properties Analysis

Sodium acetate appears as a white crystalline powder or colorless crystals that have a faint vinegar-like odor . It is highly soluble in water .Applications De Recherche Scientifique

Applications biotechnologiques

L'acétate de sodium sert de source de carbone vitale pour les milieux de culture bactérienne . Il est particulièrement utile en biotechnologie pour augmenter les rendements d'ADN lors de la précipitation à l'éthanol, une étape courante dans les protocoles d'isolement de l'ADN .

Biologie moléculaire

En biologie moléculaire, l'this compound est utilisé comme tampon en conjonction avec l'acide acétique, dans la plage de pH de 3,6 à 5,6. Cette capacité tampon est essentielle pour maintenir des conditions de pH stables lors de diverses procédures, telles que la purification des acides nucléiques et la cristallisation des protéines .

Applications industrielles

Le composé trouve une utilisation dans l'industrie textile pour neutraliser les flux de déchets d'acide sulfurique. De plus, il agit comme un photorésistant lorsqu'il travaille avec des colorants à l'aniline, ce qui est crucial pour la production de motifs complexes sur les tissus .

Domaine médical

Les solutions d'this compound sont administrées aux patients pour corriger les niveaux élevés d'acide sanguin (acidose) et reconstituer les niveaux faibles de sodium. Cette application souligne son importance dans les soins et la gestion des patients en phase aiguë .

Fabrication pharmaceutique

En tant qu'agent tampon, l'this compound assure la stabilité des médicaments pendant la fabrication. Cette propriété est essentielle pour obtenir l'efficacité et la sécurité souhaitées des médicaments .

Industrie alimentaire

L'this compound est approuvé comme additif alimentaire, connu sous le nom de E262. Il agit comme un conservateur et peut également conférer un goût salé et vinaigré à divers produits alimentaires .

Mécanisme D'action

Target of Action

Sodium acetate, also known as Sodium (2-13C) acetate or Sodium acetate-2-(13C), is primarily used as an electrolyte replenisher in medical applications . Its primary targets are the body’s sodium levels and pH balance. Sodium acetate is used to correct sodium levels in hyponatremic patients and can also be used in metabolic acidosis and for urine alkalinization .

Mode of Action

Sodium acetate acts as a source of sodium ions, which play a crucial role in regulating extracellular fluid volume . It controls water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids . Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine .

Biochemical Pathways

Sodium acetate is involved in several biochemical pathways. It is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . Acetyl-CoA participates in central carbon metabolism, including energy production, lipid synthesis, and protein acetylation . Acetate is also generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .

Pharmacokinetics

It is administered intravenously, ensuring immediate availability in the bloodstream . The pharmacokinetics of sodium acetate are largely determined by the body’s metabolic needs, particularly the need to correct sodium levels and pH balance .

Result of Action

The administration of sodium acetate results in the correction of sodium levels in hyponatremic patients . It also aids in the correction of metabolic acidosis and alkalinization of urine . On a cellular level, sodium acetate contributes to the regulation of water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .

Action Environment

The action of sodium acetate can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body can affect the efficacy of sodium acetate as an electrolyte replenisher . Additionally, the body’s pH balance can influence the compound’s ability to correct metabolic acidosis . Sodium acetate is stable under normal conditions, but its effectiveness can be affected by factors such as the patient’s hydration status and kidney function .

Orientations Futures

Sodium acetate-2-13C labeling can be used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins . Incorporation of Sodium acetate-2-13C shows enriched 13C-NMR spectra indicating their biosynthesis of microbial products and novel polyketides . Further development of this approach could lead to new ways to rapidly, cheaply, and simply hyperpolarize a broad range of substrates (e.g. metabolites with carboxyl groups) for various applications, including biomedical NMR and MRI of cellular and in vivo metabolism .

Analyse Biochimique

Biochemical Properties

Sodium Acetate-2-(13C) plays a significant role in biochemical reactions. It is involved in the amino acids and short-chain fatty acid metabolism pathways . It interacts with various enzymes and proteins, and these interactions are crucial for its function. For instance, it is involved in the choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Cellular Effects

Sodium Acetate-2-(13C) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins .

Molecular Mechanism

The mechanism of action of Sodium Acetate-2-(13C) is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is used in the synthesis of organic compounds, as it is a source of carbon and can be used to selectively label certain organic compounds .

Temporal Effects in Laboratory Settings

The effects of Sodium Acetate-2-(13C) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Sodium Acetate-2-(13C) vary with different dosages in animal models . Studies have shown that it significantly increased the biomass and lipid content of microalgae compared with other forms of acetate . High doses could potentially have toxic or adverse effects .

Metabolic Pathways

Sodium Acetate-2-(13C) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels . For instance, it is involved in the amino acids and short-chain fatty acid metabolism pathways .

Transport and Distribution

Sodium Acetate-2-(13C) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium Acetate-2-(13C) and its effects on activity or function are crucial aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-89-9 | |

| Record name | Acetic-2(13C) acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)